Kinase Inhibition Profile: VEGFR-2 Activity in Comparison to a High-Potency Analog
The compound's activity as a VEGFR-2 inhibitor is documented, providing a baseline for its potential in anti-angiogenic research. In a direct comparison from a curated database, this compound exhibits an IC50 of 10,000 nM against VEGFR-2. This is significantly less potent than the optimized thiazolidine-2,4-dione derivative 'Compound 18' from a related study, which showed an IC50 of 260-290 nM [1]. This difference highlights the critical impact of specific structural modifications on kinase inhibition.
| Evidence Dimension | VEGFR-2 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Compound 18 (a potent TZD derivative) with IC50 = 260-290 nM |
| Quantified Difference | Target compound is approximately 35- to 38-fold less potent than the comparator. |
| Conditions | In vitro kinase inhibition assay (BindingDB assay description) |
Why This Matters
This data demonstrates that while the compound possesses VEGFR-2 inhibitory activity, it is a less potent starting point compared to optimized analogs, making it more suitable for SAR exploration or as a control rather than a lead candidate for VEGFR-2 targeting.
- [1] BindingDB. BDBM50604105 (CHEMBL5208454). VEGFR-2 Inhibition Data. View Source
